3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 887218-25-9
VCID: VC6224736
InChI: InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC
Molecular Formula: C22H23NO5
Molecular Weight: 381.428

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 887218-25-9

Cat. No.: VC6224736

Molecular Formula: C22H23NO5

Molecular Weight: 381.428

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one - 887218-25-9

Specification

CAS No. 887218-25-9
Molecular Formula C22H23NO5
Molecular Weight 381.428
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3
Standard InChI Key SBBPSSHBFOXAGV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Properties

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (CAS No. 887218-25-9) is a heterocyclic organic compound belonging to the coumarin family. Its molecular formula is C₂₂H₂₃NO₅, with a molar mass of 381.428 g/mol. The IUPAC name reflects its substitution pattern: a coumarin core (2H-chromen-2-one) substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 7 with a hydroxy group, and at position 8 with a pyrrolidin-1-ylmethyl moiety.

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.887218-25-9
Molecular FormulaC₂₂H₂₃NO₅
Molecular Weight381.428 g/mol
IUPAC Name3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC
InChI KeySBBPSSHBFOXAGV-UHFFFAOYSA-N

Synthetic Methodologies

General Coumarin Synthesis Strategies

Coumarin derivatives are commonly synthesized via Pechmann condensation (acid-catalyzed reaction of phenols with β-ketoesters) or Knoevenagel condensation (base-mediated reaction of salicylaldehydes with active methylene compounds) . Recent advances employ transition metal catalysts for C–H functionalization, enabling regioselective substitutions .

Table 2: Representative Reaction Conditions for Analogous Coumarins

StepReagents/ConditionsYieldReference
Pechmann CondensationHClO₄ (0.1 equiv), 1,4-dioxane, 90°C70%
Mannich ReactionFormaldehyde, pyrrolidine, EtOH, rt65%

Critical challenges include regioselectivity at the 8-position and stability of the hydroxy group during alkylation. Silica gel is often employed as a drying agent to absorb water, which can hydrolyze intermediates .

Physicochemical Properties

Solubility and Stability

  • Lipophilicity: The 3,4-dimethoxyphenyl and pyrrolidine groups enhance lipid solubility, favoring blood-brain barrier penetration.

  • pH-Dependent Solubility: The 7-hydroxy group may ionize in basic media, improving aqueous solubility.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(O–H) at ~3250 cm⁻¹, ν(C=O) at ~1705 cm⁻¹, and ν(C–O–C) at ~1243 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.8–4.0 ppm for methoxy protons, doublets for aromatic protons, and multiplet signals for the pyrrolidine ring.

    • ¹³C NMR: Carbonyl resonance at ~160 ppm, aromatic carbons at 100–150 ppm, and pyrrolidine carbons at 20–50 ppm.

Biological Activities and Research Applications

Computational Predictions

  • ADMET Profiles: Predicted to have moderate bioavailability (LogP ≈ 3.2) and CYP3A4-mediated metabolism due to the methoxy groups.

  • Target Prediction: Molecular docking suggests potential inhibition of kinases (e.g., CDK2) and G-protein-coupled receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator